Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
Overview
Description
“Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate” is an organic compound that is used as an intermediate in the synthesis of other compounds . It is also a by-product of the preparation of esaconazole .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was reported to be 95%, and the molecular weight is 242 . The synthesis involved the use of ether and methanol in a 9:1 ratio .Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O4 . The crystal structure of this compound has been studied and reported . The compound crystallizes in the monoclinic system with space group P21/n .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of other compounds, such as Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 440.1±45.0 °C, and its density is predicted to be 1.168±0.06 g/cm3 . The compound is stored in a freezer, under -20°C .Scientific Research Applications
1. Chemical Synthesis and Reactivity Studies
Research has explored the synthesis and transformations of related chemical structures, delving into their reactivity and potential applications in creating complex molecular frameworks. For example, Baš et al. (2001) discussed the synthesis of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, highlighting its potential in creating diverse molecular structures through various acid-catalyzed reactions with a range of nucleophiles, leading to substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates. This study reflects the versatile nature of compounds with tert-butoxycarbonyl functional groups in synthesizing heterocyclic compounds, potentially relevant to the compound (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
2. Coordination Chemistry and Catalysis
Certain pyridyl and pyrazolyl structures have been utilized as ligands in coordination chemistry, offering unique electronic and steric properties that can facilitate various chemical transformations. Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These ligands show promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, illustrating the potential utility of pyridinyl compounds in coordination chemistry (Halcrow, 2005).
3. Polymerization and Material Science
Tert-butoxycarbonyl functional groups are instrumental in the synthesis of polymers with specific properties. Gao, Sanda, and Masuda (2003) studied the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. The polymers formed exhibited unique conformational properties and specific rotations, indicating their potential in creating materials with predetermined optical activities (Gao, Sanda, & Masuda, 2003).
4. Catalysis and Ligand Synthesis
The synthesis of aminopyridine derivatives and their subsequent utilization in forming group 10 metal complexes has been explored. Deeken et al. (2006) synthesized compounds like tert-butyl(4-methyl-pyridin-2-yl)amine and explored their application as catalysts in cross-coupling reactions and polymerization processes. These studies emphasize the significance of pyridinyl structures in catalysis and ligand synthesis (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
Mechanism of Action
Target of action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of action
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It could be involved in the protection of amino groups during peptide synthesis, preventing unwanted side reactions.
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Pyridine derivatives are known to interact with various enzymes and receptors in the body .
Result of action
The exact molecular and cellular effects of this compound are unknown without further study. The presence of the Boc group suggests it might be used in the synthesis of more complex molecules, possibly including pharmaceuticals .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The Boc group, for example, can be removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
It is known that the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that this compound could potentially interact with biomolecules in a pH-dependent manner.
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-9(5-6-14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYPRNAFIAJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693591 | |
Record name | Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-57-0 | |
Record name | Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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